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Compound of Interest

Compound Name: AZ3146

Cat. No.: B611999 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ3146 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key

regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular

surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by

delaying the onset of anaphase until all chromosomes are properly attached to the mitotic

spindle. Inhibition of Mps1 by AZ3146 overrides the SAC, leading to a premature and often

erroneous exit from mitosis. This makes AZ3146 a valuable tool for studying mitotic

progression, chromosome segregation, and the consequences of SAC abrogation. These

application notes provide detailed protocols for utilizing AZ3146 in live-cell imaging studies of

mitosis.

Mechanism of Action

AZ3146 is an ATP-competitive inhibitor of Mps1 kinase with an IC50 of approximately 35 nM.[1]

[2] Mps1 is a dual-specificity kinase that plays a central role in the SAC. Its kinase activity is

essential for the recruitment of several checkpoint proteins, including Mad1 and Mad2, to

unattached kinetochores. This recruitment initiates a signaling cascade that ultimately inhibits

the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key

mitotic proteins like securin and cyclin B1 for degradation, thereby preventing sister chromatid

separation and mitotic exit.
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By inhibiting Mps1, AZ3146 prevents the localization of Mad2 to kinetochores, thus silencing

the SAC.[1][2] This leads to the premature activation of the APC/C, resulting in an accelerated

and often aberrant mitosis characterized by chromosome missegregation and aneuploidy.[2]

Notably, AZ3146 does not directly inhibit other key mitotic kinases such as Cdk1 or Aurora B.[1]

[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of AZ3146 on mitotic progression as

reported in the literature. These data were primarily generated using HeLa cells.

Table 1: Effect of AZ3146 on Mitotic Duration

Cell Line Treatment

Duration of Mitosis
(Nuclear Envelope
Breakdown to
Chromosome
Decondensation)

Reference

HeLa Control (DMSO) ~90 minutes [1][2]

HeLa 2 µM AZ3146 ~32 minutes [1][2]

Table 2: Phenotypic Outcomes of Mitosis in the Presence of AZ3146

Cell Line Treatment
Normal
Mitosis

Anaphase
without Full
Chromoso
me
Alignment

Mitotic Exit
without
Obvious
Segregation

Reference

HeLa 2 µM AZ3146 ~10% ~50% ~30% [2]

Table 3: Effect of AZ3146 on Kinetochore Protein Localization
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Protein Treatment
Kinetochore
Localization Level
(relative to control)

Reference

Mad2 2 µM AZ3146 ~15% [1][2]

Mad1 2 µM AZ3146 ~60% [2]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with AZ3146

This protocol describes the use of live-cell imaging to observe the effects of AZ3146 on the

duration and fidelity of mitosis.

Materials:

HeLa cells (or other suitable cell line) stably expressing a fluorescently tagged histone (e.g.,

H2B-GFP) to visualize chromosomes.

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS, HEPES buffer).

AZ3146 (stock solution in DMSO, e.g., 10 mM).

Glass-bottom dishes or chambered coverslips suitable for microscopy.

An inverted fluorescence microscope equipped with a live-cell incubation chamber

(maintaining 37°C and 5% CO2), and appropriate filter sets for the fluorescent protein.[3][4]

Procedure:

Cell Seeding: One to two days prior to imaging, seed the H2B-GFP expressing cells onto

glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

Drug Preparation: On the day of the experiment, prepare the final working concentration of

AZ3146 in pre-warmed live-cell imaging medium. A typical starting concentration is 2 µM.
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Prepare a vehicle control with the same concentration of DMSO.

Microscope Setup: Turn on the microscope and the environmental chamber, allowing them to

equilibrate to 37°C and 5% CO2.

Initiating the Experiment:

Wash the cells once with pre-warmed live-cell imaging medium.

Add the live-cell imaging medium containing either AZ3146 or DMSO (vehicle control) to

the cells.

Immediately place the dish on the microscope stage.

Image Acquisition:

Locate a field of view with several cells in interphase or early prophase.

Set up the time-lapse imaging parameters. For observing mitotic progression, acquiring

images every 3-5 minutes is generally sufficient.

Use the lowest possible laser power and exposure time to minimize phototoxicity while still

obtaining a good signal-to-noise ratio.[5]

Acquire images for a period sufficient to capture cells progressing through mitosis (e.g., 2-

4 hours).

Data Analysis:

Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope

breakdown to the onset of anaphase or chromosome decondensation).

Score the mitotic phenotypes (e.g., normal segregation, chromosome mis-alignment,

mitotic slippage).

Protocol 2: Immunofluorescence Staining for Kinetochore Proteins after AZ3146 Treatment
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This protocol is for fixed-cell analysis of the localization of kinetochore proteins, such as Mad1

and Mad2, following AZ3146 treatment.

Materials:

HeLa cells (or other suitable cell line).

Complete cell culture medium.

AZ3146.

Nocodazole (optional, to enrich for mitotic cells).

MG132 (proteasome inhibitor, to prevent mitotic exit).

Coverslips.

Paraformaldehyde (PFA) solution (e.g., 4% in PBS).

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

Blocking buffer (e.g., 3% BSA in PBS).

Primary antibodies (e.g., anti-Mad1, anti-Mad2).

Fluorescently labeled secondary antibodies.

DAPI for DNA staining.

Mounting medium.

Procedure:

Cell Culture and Treatment:

Grow cells on coverslips in a petri dish.

To enrich for mitotic cells, you can synchronize the cells or treat with nocodazole (e.g., 100

ng/mL for several hours).
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Add 2 µM AZ3146 and 20 µM MG132 to the culture medium and incubate for 1-2 hours.

MG132 will trap the cells in mitosis, allowing for better visualization of kinetochore protein

localization.

Fixation and Permeabilization:

Wash the cells with PBS.

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Immunostaining:

Block the cells with 3% BSA in PBS for 1 hour at room temperature.

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS.

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1

hour at room temperature, protected from light.

Wash three times with PBS.

Mounting and Imaging:

Stain the DNA with DAPI for 5 minutes.

Wash with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Image the cells using a fluorescence or confocal microscope.
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Analysis:

Quantify the fluorescence intensity of the protein of interest at the kinetochores.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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